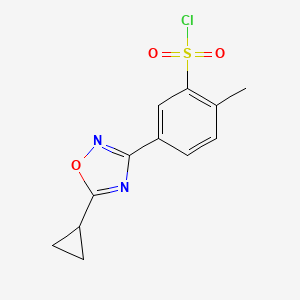

![molecular formula C7H12ClNO2 B1461666 2-Azaspiro[3.3]heptan-6-carbonsäure-Hydrochlorid CAS No. 1172252-57-1](/img/structure/B1461666.png)

2-Azaspiro[3.3]heptan-6-carbonsäure-Hydrochlorid

Übersicht

Beschreibung

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is a sterically constrained amino acid . It is an analogue of natural compounds ornitine and GABA, which play important roles in biological processes . The compound can be used in medicinal chemistry and drug design .

Synthesis Analysis

The synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic acid involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds . This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

2-Azaspiro[3.3]heptan-6-carbonsäure-Hydrochlorid: wird in der medizinischen Chemie aufgrund seiner strukturellen Analogie zu natürlichen Verbindungen wie Ornithin und GABA eingesetzt . Diese Analoga sind in biologischen Prozessen von entscheidender Bedeutung und können zur Entwicklung neuer Medikamente mit erhöhter Selektivität und Effizienz eingesetzt werden.

Arzneimittelentwicklung

In der Arzneimittelentwicklung bietet die Starrheit von This compound einen vorgeordneten Rahmen für funktionelle Gruppen und macht es zu einem potenziellen Kandidaten für die Entwicklung peptidomimetischer Medikamente . Diese strukturelle Starrheit gilt als entscheidend für die Entwicklung neuer Arzneimittel.

Organische Synthese

Die Verbindung dient als Baustein in der organischen Synthese, insbesondere bei der Konstruktion räumlich gehinderter Aminosäuren . Sein spirozyklisches Gerüst ist wertvoll für die Synthese neuer Aminosäuren, die in verschiedenen chemischen Synthesen eingesetzt werden können.

Biochemie

In der Biochemie ist This compound wichtig für seine Rolle bei der Synthese von Aminosäurederivaten, die die Struktur und Funktion natürlich vorkommender Aminosäuren nachahmen . Diese Derivate können verwendet werden, um Enzym-Substrat-Wechselwirkungen und andere biochemische Pfade zu untersuchen.

Analytische Chemie

Obwohl spezifische Anwendungen in der analytischen Chemie nicht direkt erwähnt werden, könnte die einzigartige Struktur der Verbindung bei der Methodenentwicklung für den Nachweis und die Quantifizierung ähnlicher Verbindungen oder bei der Untersuchung biochemischer Reaktionen eingesetzt werden .

Chemieingenieurwesen

In der chemischen Verfahrenstechnik könnte diese Verbindung in die Prozessentwicklung für die Synthese komplexer organischer Moleküle involviert sein. Ihre Rolle beim Aufbau spirozyklischer Gerüste kann zur Entwicklung effizienter Syntheserouten für die industrielle Produktion im großen Maßstab eingesetzt werden .

Wirkmechanismus

Target of Action

It is known that this compound belongs to a family of sterically constrained amino acids , which are often used in the design of peptidomimetic drugs . These drugs can be much more efficient and selective ligands for various biological targets .

Mode of Action

Sterically constrained compounds like this one are known to have a pre-organization of functional groups, which can enhance their efficiency and selectivity when interacting with biological targets .

Biochemical Pathways

Sterically constrained amino acids, to which this compound belongs, are often used in the design of peptidomimetic drugs . These drugs can interact with various biological targets and potentially affect multiple biochemical pathways .

Result of Action

As a member of the sterically constrained amino acids family, this compound could potentially display pronounced biological activity due to its potential efficiency and selectivity as a ligand for various biological targets .

Biochemische Analyse

Biochemical Properties

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as ornithine decarboxylase and gamma-aminobutyric acid transaminase. These interactions are crucial for understanding the compound’s potential as a therapeutic agent. The spirocyclic structure of 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride allows it to act as a sterically constrained ligand, which can enhance its binding affinity and selectivity for specific enzymes and proteins .

Cellular Effects

The effects of 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression profiles. Additionally, 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride can affect cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s spirocyclic structure enables it to fit into the active sites of enzymes, thereby inhibiting or activating their functions. For example, it can inhibit the activity of ornithine decarboxylase by binding to its active site, preventing the conversion of ornithine to putrescine. This inhibition can lead to downstream effects on polyamine biosynthesis and cellular proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo hydrolysis or other degradation processes, which can impact its efficacy. Long-term studies in vitro and in vivo have demonstrated that 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as reducing cellular proliferation and modulating enzyme activity. At higher doses, it may induce toxic or adverse effects, including cellular apoptosis and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride can influence metabolic flux by altering the levels of key metabolites, thereby impacting cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For example, it can be transported across cell membranes by amino acid transporters, allowing it to reach intracellular compartments where it exerts its effects. The distribution of 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride within tissues can also be influenced by its binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s activity can be modulated by its localization within the nucleus, affecting gene expression and cellular signaling pathways .

Eigenschaften

IUPAC Name |

2-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-6(10)5-1-7(2-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNGFCGWPXZLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CNC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172252-57-1 | |

| Record name | 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

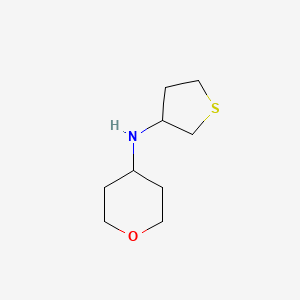

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1461583.png)

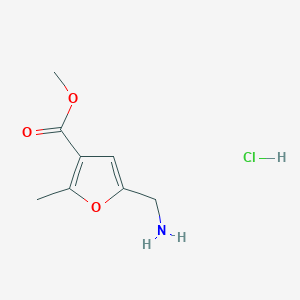

![N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1461585.png)

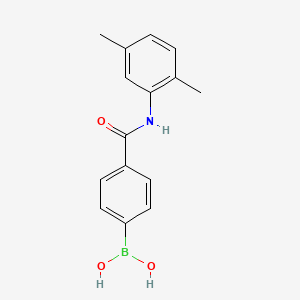

![2-Methyl-3-[(propan-2-yl)amino]benzoic acid](/img/structure/B1461587.png)

![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)

![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)

![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)

![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)

![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)

amine](/img/structure/B1461604.png)